2-Amino-4-phenyl-4,5-dihydro-1h-imidazol-5-one
Overview
Description
2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 2-position and a phenyl group at the 4-position, making it a significant molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of aryl amidines with ketones. One efficient method is the transition-metal-free preparation from aryl amidines and ketones, which can yield various spiro-fused 4,5-dihydro-1H-imidazol-5-ones under rearrangement reactions . Another method involves the one-pot oxidative condensation of ketones and amidines, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, followed by cyclization under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Imidazole: A simpler structure with broad applications in pharmaceuticals and agrochemicals.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Thiazole: Another heterocyclic compound with applications in dyes, drugs, and agrochemicals.
Uniqueness: 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a phenyl group makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives .
Biological Activity
The compound 2-Amino-4-phenyl-4,5-dihydro-1H-imidazol-5-one (commonly referred to as 2-Amino-4-phenylimidazole) is a member of the imidazole family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Structure
The chemical structure of this compound is characterized by an imidazole ring with an amino group and a phenyl substituent. Its molecular formula is with a molecular weight of 178.20 g/mol.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₀N₄O |
Molecular Weight | 178.20 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been tested against various human cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cytotoxicity Testing : The compound was evaluated for its cytotoxic effects on cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The IC₅₀ values ranged from 2.38 to 3.77 μM , indicating significant antitumor activity compared to standard treatments like cisplatin, which has an IC₅₀ of approximately 0.24–1.22 μM .
- Mechanism of Action : The mechanism behind its anticancer activity appears to involve the induction of apoptosis in cancer cells. For instance, treatment with higher concentrations led to increased early and late apoptotic cell populations, suggesting that the compound triggers programmed cell death effectively .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against various bacterial strains. While specific IC₅₀ values were not detailed in the available literature, comparisons with other compounds in similar classes suggest potential efficacy against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties . It was found to inhibit key inflammatory mediators in vitro, although specific IC₅₀ values for these activities remain to be fully characterized . The structure–activity relationship (SAR) studies indicate that modifications to the imidazole ring could enhance its anti-inflammatory potency.
Study Overview
A comprehensive review summarized recent advancements in understanding the biological activity of imidazole derivatives, including this compound. Key findings include:
- Antitumor Efficacy : A study demonstrated that derivatives of imidazole exhibited varying degrees of cytotoxicity against cancer cell lines, with some derivatives showing enhanced selectivity towards specific tumor types .
- SAR Insights : Research indicated that electron-withdrawing groups significantly influence the anticancer activity of imidazole derivatives. Compounds with such modifications often displayed improved potency compared to their unsubstituted counterparts .
- Clinical Implications : The potential for developing novel therapeutic agents based on this compound is substantial, particularly in oncology and infectious disease management.
Properties
IUPAC Name |
2-amino-4-phenyl-1,4-dihydroimidazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-11-7(8(13)12-9)6-4-2-1-3-5-6/h1-5,7H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIWZSDTZCPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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